5,10,15,20-Tetrakis(4-methoxyphenyl)-21H,23H-porphine
Overview
Description
5,10,15,20-Tetrakis(4-methoxyphenyl)-21H,23H-porphine is an achiral porphyrin derivative . It forms chiral supramolecular assemblies via spontaneous symmetry breaking at the air or water interface . It acts as a versatile catalyst during the oxidation of a wide range of organic substrates with dioxygen in the presence of 2-methylpropanal under ambient conditions .
Synthesis Analysis
The synthesis of 5,10,15,20-Tetrakis(4-methoxyphenyl)-21H,23H-porphine involves several steps. A new porphyrin, 5,10,15,20-tetrakis {4- [ ((4-methoxyphenyl)acetyl)oxy]phenyl}porphyrin (H2TMAPP) (1), and its cobalt complex [CoII (TMAPP)] (2) were synthesized in good and quantitative yields . The chemical structures of these synthesized compounds were confirmed by FT-IR, 1H NMR, MS, UV-v .Molecular Structure Analysis
The molecular formula of 5,10,15,20-Tetrakis(4-methoxyphenyl)-21H,23H-porphine is C48H38N4O4 . The average mass is 732.824 Da and the monoisotopic mass is 732.273682 Da .Chemical Reactions Analysis
5,10,15,20-Tetrakis(4-methoxyphenyl)-21H,23H-porphine acts as a versatile catalyst during the oxidation of a wide range of organic substrates with dioxygen in the presence of 2-methylpropanal under ambient conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of 5,10,15,20-Tetrakis(4-methoxyphenyl)-21H,23H-porphine include a dye content of 95% . The λmax is 424 nm and 653 nm (2nd) .Scientific Research Applications
Chirality Amplification in Porphyrin Assemblies
- Research has demonstrated that 5,10,15,20-tetrakis(4-methoxyphenyl)-21H,23H-porphine (TPPOMe), despite being achiral, can form macroscopic supramolecular chirality. This phenomenon occurs due to spontaneous symmetry breaking at the air/water interface, observed in Langmuir-Schaefer (LS) multilayer films. The study highlights how TPPOMe forms more ordered aggregates upon annealing, amplifying supramolecular chirality (Chen et al., 2006).
Interactions with Single-Walled Carbon Nanotubes
- A derivatized porphyrin, 5,10,15,20-tetrakis(hexadecyloxyphenyl)-21H,23H-porphine, exhibits selectivity toward semiconducting single-walled carbon nanotubes (SWNTs). This finding is significant for the enrichment of semiconducting SWNTs and has implications for electronic applications (Li et al., 2004).
Photodynamic Effects on Cell Lines
- The photodynamic effect of 5,10,15,20-tetrakis(4-methoxyphenyl)porphine (TMP) has been reported on Hep-2 cell lines, illustrating its potential use in photodynamic therapy. The study examined the incorporation of TMP at different times and concentrations, finding significant cell mortality upon irradiation, highlighting its potential in cancer treatment (Álvarez et al., 2000).
Fluorescence Probing for Phospholipids
- The use of a tetra (hydroxyphenyl) porphyrin variant as a fluorescence probe for detecting phospholipids demonstrates its application in biochemical sensing and analysis (Ibrahim et al., 2011).
Polymerization Initiator in Star Polymers
- A tetrabromoporphyrin derivative has been synthesized for use as an initiator in atom transfer radical polymerization (ATRP), demonstrating the porphyrin's role in advanced polymer chemistry (High et al., 2007).
Optical Properties in Thin Films
- Studies on 5,10,15,20-tetrakis(4-methoxyphenyl)-21H,23H-porphine cobalt(II) thin films have explored their morphological, structural, and optical properties, which are crucial for materials science and optical engineering applications (El-Nahass et al., 2011).
Reaction with Nitrogen Dioxide
- Research characterizing the response of free-base porphyrin to nitrogen dioxide provides insights into its potential use in environmental sensing and monitoring (Mcnaughton et al., 2006).
Nonlinear Optical Properties
- The nonlinear absorption and refraction properties of 5,10,15,20-tetraphenyl-21H, 23H-porphin cobalt(II) and its derivatives have been studied, revealing their potential in nonlinear optics and photonic devices (Chniti et al., 2016).
Coordination Bond Strength Analysis
- The strength of the Zn-N coordination bond in zinc porphyrins has been investigated, providing valuable information for coordination chemistry and metallo-organic frameworks (Patiño et al., 2007).
Fluorescence Quenching by Uric Acid
- Studies on the fluorescence quenching behavior of uric acid interacting with water-soluble cationic porphyrin contribute to the understanding of biochemical interactions and analytical chemistry applications (Makarska-Białokoz & Borowski, 2015).
Future Directions
The future directions of 5,10,15,20-Tetrakis(4-methoxyphenyl)-21H,23H-porphine could involve its use in the study of the binding and activation of nitric oxide . It may also be used to prepare porphyrin-based matrices for the detection of water-soluble vitamins by matrix-assisted laser desorption/ionization (MALDI) mass spectrometry .
properties
IUPAC Name |
5,10,15,20-tetrakis(4-methoxyphenyl)-21,23-dihydroporphyrin | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H38N4O4/c1-53-33-13-5-29(6-14-33)45-37-21-23-39(49-37)46(30-7-15-34(54-2)16-8-30)41-25-27-43(51-41)48(32-11-19-36(56-4)20-12-32)44-28-26-42(52-44)47(40-24-22-38(45)50-40)31-9-17-35(55-3)18-10-31/h5-28,49,52H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJOJZHHAECOAFH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=C(C=C7)OC)C8=CC=C(C=C8)OC)C=C4)C9=CC=C(C=C9)OC)N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H38N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
734.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Purple crystalline powder; [Alfa Aesar MSDS] | |
Record name | 5,10,15,20-Tetrakis(4-methoxyphenyl)-21h,23h-porphine | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/11239 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Product Name |
5,10,15,20-Tetrakis(4-methoxyphenyl)-21H,23H-porphine | |
CAS RN |
22112-78-3 | |
Record name | 21H,23H-Porphine, 5,10,15,20-tetrakis(4-methoxyphenyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022112783 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 22112-78-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=241210 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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